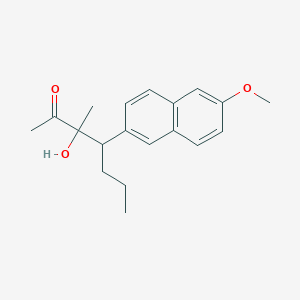
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a methoxynaphthalene moiety, and a methylheptanone backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalene with a suitable aldehyde or ketone, followed by reduction and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxynaphthalene moiety can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxynaphthalene groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one stands out due to its specific structural features, such as the length of the heptanone chain and the presence of the methoxynaphthalene moiety. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56600-83-0 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one |
InChI |
InChI=1S/C19H24O3/c1-5-6-18(19(3,21)13(2)20)16-8-7-15-12-17(22-4)10-9-14(15)11-16/h7-12,18,21H,5-6H2,1-4H3 |
InChI Key |
KNDNEELMEHQHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















